An In-depth Technical Guide to 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene, a promising, albeit not extensively documented, building block for organic synthesis and drug discovery. Given the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data on analogous structures to present a predictive yet scientifically grounded resource. We will delve into a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, analyze its reactivity, and explore its potential applications, particularly in the realm of medicinal chemistry.
Introduction: The Potential of a Multifunctional Scaffolding
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene is a polysubstituted aromatic compound featuring a unique combination of functional groups that make it an attractive intermediate for the synthesis of complex molecular architectures. The presence of a reactive terminal alkyne and an aryl bromide allows for sequential and site-selective cross-coupling reactions, while the fluoro and methoxy substituents can be leveraged to fine-tune the electronic and pharmacokinetic properties of derivative compounds.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The unique substitution pattern of this molecule offers a valuable platform for the development of novel therapeutics.
Proposed Synthesis of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
A plausible and efficient multi-step synthesis of the title compound can be envisioned starting from commercially available 5-Bromo-3-fluoro-2-methoxyaniline.[5] The proposed pathway involves a Sandmeyer reaction to introduce an iodine atom, followed by a Sonogashira coupling to install the terminal ethynyl group.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 5-Bromo-1-iodo-3-fluoro-2-methoxybenzene via Sandmeyer Reaction
The Sandmeyer reaction is a robust method for converting aryl amines into aryl halides via a diazonium salt intermediate.[6][7][8]
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-Bromo-3-fluoro-2-methoxyaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N2 gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Bromo-1-iodo-3-fluoro-2-methoxybenzene.
-
Step 2: Synthesis of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene via Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the formation of carbon-carbon bonds.[9][10][11]
-
Reaction Setup:
-
To a dried Schlenk flask, add 5-Bromo-1-iodo-3-fluoro-2-methoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
-
Coupling Reaction:
-
Add ethynyltrimethylsilane (1.2 eq) to the reaction mixture via syringe. The trimethylsilyl group is used as a protecting group for the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Deprotection and Purification:
-
Once the starting material is consumed, the trimethylsilyl group can be removed in situ by adding a base such as potassium carbonate in methanol or by workup with a fluoride source like TBAF.
-
After deprotection, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the final product, 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene.
-
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the structure of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene and spectroscopic data from analogous compounds.[12][13]
| Property | Predicted Value |
| Molecular Formula | C9H5BrFO |
| Molecular Weight | 228.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); insoluble in water |
| Melting Point | Expected to be in the range of 60-100 °C |
Predicted Spectroscopic Data
-
¹H NMR (in CDCl₃):
-
Aromatic protons will appear as multiplets or doublets of doublets in the range of δ 7.0-7.5 ppm, showing coupling to each other and to the fluorine atom.
-
The methoxy group protons will be a singlet around δ 3.9-4.1 ppm.
-
The terminal alkyne proton will be a singlet around δ 3.0-3.5 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic carbons will appear in the range of δ 110-160 ppm. Carbons bonded to fluorine will show characteristic C-F coupling.
-
The methoxy carbon will be around δ 55-60 ppm.
-
The two alkyne carbons will be in the range of δ 75-90 ppm.
-
-
¹⁹F NMR (in CDCl₃):
-
A single resonance is expected, likely appearing as a multiplet due to coupling with neighboring aromatic protons.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch.
-
A sharp absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.
-
Strong absorptions in the 1400-1600 cm⁻¹ region for the aromatic C=C stretching.
-
A strong absorption around 1200-1300 cm⁻¹ for the C-O stretching of the methoxy group.
-
Absorptions in the fingerprint region corresponding to C-Br and C-F bonds.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Chemical Reactivity and Synthetic Utility
The rich functionality of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene makes it a versatile intermediate for a variety of chemical transformations.
Diagram of Potential Reactions
Caption: Potential synthetic transformations of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene.
-
Reactions involving the ethynyl group: The terminal alkyne is a versatile handle for various transformations.[14][15][16]
-
Sonogashira Coupling: It can undergo a second Sonogashira coupling with another aryl or vinyl halide to construct extended conjugated systems.
-
Click Chemistry: The alkyne can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles, which are important pharmacophores.
-
Hydration: Markovnikov hydration of the alkyne would yield the corresponding methyl ketone.
-
-
Reactions involving the bromo group: The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions.[17][18][19][20]
-
Suzuki Coupling: Reaction with boronic acids or esters can introduce a wide range of aryl or alkyl substituents.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines.
-
Heck Reaction: Coupling with alkenes can be used to synthesize substituted styrenes and other vinylated aromatics.
-
Applications in Drug Discovery and Materials Science
The unique structural features of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene position it as a valuable building block in several areas of chemical research.
-
Medicinal Chemistry: As a fluorinated building block, it can be used to synthesize novel drug candidates with potentially improved pharmacokinetic profiles.[21] The ability to perform orthogonal coupling reactions at the bromo and ethynyl positions allows for the rapid generation of diverse compound libraries for high-throughput screening. The fluoro and methoxy groups can modulate lipophilicity and metabolic stability, key parameters in drug design.[1][2]
-
Materials Science: The rigid, linear nature of the ethynyl group makes this molecule a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where extended π-conjugated systems are desirable.
Conclusion
While direct experimental data for 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene is not yet widely available, its synthesis is readily achievable through established and reliable synthetic methodologies. The combination of a terminal alkyne, an aryl bromide, and fluorine and methoxy substituents on a benzene ring creates a highly versatile and valuable building block for the synthesis of complex organic molecules. Its potential applications in drug discovery and materials science are significant, and this guide provides a solid foundation for researchers looking to explore the chemistry and utility of this promising compound.
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